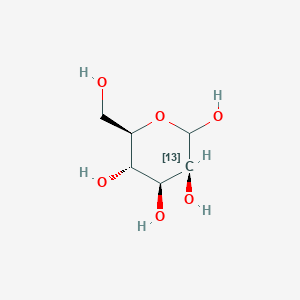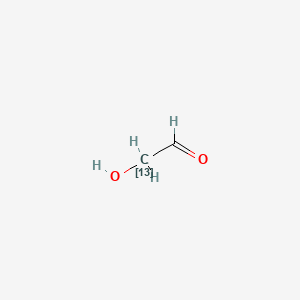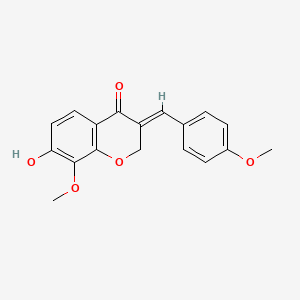
D-Mannose-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-2-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .
Molecular Structure Analysis
This compound has an empirical formula of 13CC5H12O6 . It has a molecular weight of 181.15 .Chemical Reactions Analysis
D-Mannose is involved in the glycosylation of molecules . It is used for the O-glycosylation of the T helper cell-derived cytokine interlukin-17A . A study has also shown that D-Mannose and D-Glucose can be monitored in real-time using Raman shifts at 960 cm−1 and 974 cm−1 respectively .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 133 °C .科学的研究の応用
Food, Pharmaceutical, and Poultry Industries : D-Mannose is used as a dietary supplement, in the synthesis of drugs, and for blocking colonization in animal feeds. It is significant due to its structure and function in polysaccharides and glycoproteins (Hu et al., 2016).
Health Benefits : It offers physiological benefits for immune system support, diabetes mellitus management, intestinal diseases, and urinary tract infections. D-Mannose is also a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu et al., 2019).
Immunoregulatory Functions : Supraphysiological levels of D-mannose can suppress immunopathology in autoimmune diabetes and airway inflammation, and it stimulates Treg cell differentiation. This function is mediated by TGF-β activation, which is influenced by integrin αvβ8 and reactive oxygen species generated by increased fatty acid oxidation (Zhang et al., 2017).
Chemical Synthesis and Biotransformation : The epimerization of aldoses at C-2 by calcium ion in basic solutions demonstrates the chemical transformation of D-glucose into D-mannose, which has implications for industrial production (Yanagihara et al., 1993).
Metabolic Studies : Research on mannose metabolism in Plesiomonas shigelloides highlights its metabolic pathways and the toxic effect of mannose on growth, indicating its biological impact and potential medical applications (Rager et al., 2000).
Conformational Analysis in Glycoproteins : D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals, and polysaccharides from fungi and bacteria. Studies on its conformation and dynamics in glycosidic linkages provide insights into its role in complex biological structures (Ruda et al., 2022).
Enzymatic Production and Characterization : Characterization of enzymes like D-lyxose isomerase from various sources for D-mannose production offers insights into more efficient biotechnological production methods (Wu et al., 2020).
作用機序
Target of Action
D-Mannose-2-13C, also known as D-[2-13C]mannose, is a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation process of specific proteins . The primary targets of this compound are the proteins that undergo glycosylation, a process where a carbohydrate, like D-Mannose, is covalently attached .
Mode of Action
This compound interacts with its targets by being incorporated into the glycosylation process. This process involves the attachment of the D-Mannose molecule to the nitrogen atom of an asparagine residue in a protein, or to the oxygen atom of a serine or threonine residue . This interaction results in the modification of the protein, which can alter its function, stability, and cellular location .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycosylation pathway. Glycosylation is a critical post-translational modification that affects protein folding, stability, and function . The downstream effects of this pathway can be vast, influencing various biological processes such as cell-cell adhesion, immune response, and protein stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the modification of proteins through glycosylation. This can result in changes to protein function, stability, and cellular location, which can have wide-ranging effects on cellular processes .
Safety and Hazards
D-Mannose supplements should be used with caution if you have diabetes as it may make it harder to control your blood sugar . High doses of D-Mannose may cause kidney damage . It is recommended to always tell your doctor about any supplements you are taking, including natural ones and those bought without a prescription .
将来の方向性
生化学分析
Biochemical Properties
D-Mannose-2-13C plays a crucial role in various biochemical reactions. It is involved in the glycosylation of proteins and lipids, a process essential for proper cellular function and signaling. This compound interacts with several enzymes, including phosphomannose isomerase, which converts mannose-6-phosphate to fructose-6-phosphate, and mannose-6-phosphate isomerase, which catalyzes the interconversion of mannose-6-phosphate and glucose-6-phosphate . These interactions are vital for maintaining cellular homeostasis and energy production.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the maturation of bone marrow-derived dendritic cells and their ability to induce antigen-specific T cell proliferation and activation . Additionally, it can reduce cellular senescence and oxidative stress in aged urothelial cells, thereby restoring cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It competes with glucose for the same transporters and hexokinase, thereby influencing glycolysis and reducing mitochondrial reactive oxygen species production . This competition also affects the glycosylation of proteins, which is crucial for proper protein folding and function. Furthermore, this compound can modulate the activity of phosphomannose isomerase, impacting the flux of mannose through metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, this compound has been shown to prolong the time to recurrence of urinary tract infections and improve the quality of life in patients . These temporal effects highlight the potential of this compound as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic effects, such as gastrointestinal disturbances and alterations in blood sugar levels . At lower doses, this compound has been effective in preventing recurrent urinary tract infections and reducing inflammation . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as phosphomannose isomerase and mannose-6-phosphate isomerase, which play key roles in the interconversion of mannose-6-phosphate and glucose-6-phosphate . These interactions affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It shares the same transport carrier protein with glucose, allowing it to enter cells and participate in metabolic processes . The distribution of this compound within cells is influenced by its interactions with these transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it is involved in the glycosylation of proteins and lipids . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .
特性
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-JJELKLASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is D-Mannose-2-13C particularly useful for studying phosphomannoisomerase?
A1: this compound is a specifically labeled isotopologue of D-Mannose, a substrate of PMI. The 13C label at the C2 position is strategically placed to probe the reaction mechanism of PMI. The study utilized 2D 13C EXSY NMR, a technique that allows researchers to observe the exchange of magnetization between different chemical environments. By introducing this compound and monitoring the 13C label through 2D 13C EXSY NMR, the researchers could directly track the interconversion of D-Mannose-6-phosphate and D-Fructose-6-phosphate catalyzed by PMI []. This provided valuable insights into the enzyme's dual anomeric specificity, meaning its ability to bind and process both alpha and beta anomers of the sugar substrates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)

